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Compound of Interest

Compound Name: 2-Ethyl-p-xylene

Cat. No.: B157547

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-
p-xylene, a substituted aromatic hydrocarbon. The following sections detail its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the
experimental protocols for acquiring these spectra. This document is intended to serve as a
valuable resource for the identification, characterization, and quality control of this compound in
research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 2-Ethyl-p-xylene has been compiled from various spectral
databases and literature sources. The key quantitative data are presented in the tables below
for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data

The proton NMR spectrum of 2-Ethyl-p-xylene provides information about the chemical
environment of the hydrogen atoms in the molecule. The chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

6.995 S 1H Ar-H

6.949 d 1H Ar-H

6.888 d 1H Ar-H

2.567 q 2H -CH2-

2.281 S 3H Ar-CHs

2.236 S 3H Ar-CHs

1.181 t 3H -CHs

Table 1: *H NMR spectral data for 2-Ethyl-p-xylene.

13C NMR Data

The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms and their

electronic environments.
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Chemical Shift (ppm) Assighment
139.9 Ar-C (quaternary)
135.4 Ar-C (quaternary)
134.7 Ar-C (quaternary)
130.0 Ar-CH

129.5 Ar-CH

126.3 Ar-CH

25.5 -CH2-

20.8 Ar-CHs

19.1 Ar-CHs

15.9 -CHs

Table 2: 13C NMR spectral data for 2-Ethyl-p-xylene (Data sourced from SDBS).**

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Ethyl-p-xylene reveals the characteristic vibrational frequencies of its
functional groups. The spectrum was obtained for a neat liquid sample.

Wavenumber (cm~?) Intensity Assignment

C-H stretch (aromatic and

3010 - 2850 Strong ] ]
aliphatic)
1615, 1505 Medium C=C stretch (aromatic ring)
1460 Medium C-H bend (aliphatic)
C-H out-of-plane bend
810 Strong

(aromatic, para-substituted)

Table 3: Key FT-IR absorption peaks for 2-Ethyl-p-xylene.[1][2]**

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b157547?utm_src=pdf-body
https://www.benchchem.com/product/b157547?utm_src=pdf-body
https://www.benchchem.com/product/b157547?utm_src=pdf-body
https://search.library.wisc.edu/database/UWI13217
https://www.re3data.org/repository/r3d100010822
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

The mass spectrum of 2-Ethyl-p-xylene, obtained by gas chromatography-mass spectrometry
(GC-MS), shows the molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assighment

134 25 [M]* (Molecular lon)
119 100 [M-CHs]* (Base Peak)
91 20 [C7H7]* (Tropylium ion)

Table 4: Mass spectrometry data for 2-Ethyl-p-xylene.**

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 2-Ethyl-p-xylene is prepared by dissolving approximately 5-
10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in
a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal
standard for chemical shift referencing (0O ppm).

1H NMR Acquisition: The *H NMR spectrum is acquired on a spectrometer operating at a
frequency of 300 MHz or higher. A typical pulse sequence involves a 30-degree pulse angle
with a relaxation delay of 1-2 seconds between pulses. Data is acquired over a spectral width
of approximately 15 ppm. For quantitative analysis, a longer relaxation delay (5 times the
longest T1) and a 90-degree pulse angle are employed.

13C NMR Acquisition: The 13C NMR spectrum is recorded on the same instrument, operating at
a corresponding frequency (e.g., 75 MHz for a 300 MHz *H spectrometer). Due to the low
natural abundance of the 13C isotope, a larger number of scans (typically several hundred to
thousands) are accumulated to achieve an adequate signal-to-noise ratio. Proton decoupling is
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used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each
unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample such as 2-Ethyl-p-xylene, the spectrum is typically
recorded as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or
KBr), which are then gently pressed together to form a thin, uniform film.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FT-IR
spectrometer. A background spectrum of the clean, empty salt plates is recorded first and
automatically subtracted from the sample spectrum to eliminate interference from the plates
and atmospheric COz2 and water vapor. The spectrum is typically scanned over the mid-infrared
range of 4000 to 400 cm~* with a resolution of 4 cm~1.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2-Ethyl-p-xylene is prepared in a volatile organic
solvent, such as dichloromethane or hexane. The concentration is typically in the range of 10-
100 pg/mL.

GC Separation: A small volume (e.g., 1 pL) of the sample solution is injected into the gas
chromatograph. The GC is equipped with a capillary column (e.g., a 30 m x 0.25 mm column
with a 0.25 pm film thickness of a non-polar stationary phase like 5% phenyl-
methylpolysiloxane). The oven temperature is programmed to ramp from a low initial
temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure separation of
the analyte from any impurities. Helium is typically used as the carrier gas.

MS Detection: As the separated components elute from the GC column, they enter the mass
spectrometer. The molecules are ionized, typically using electron ionization (El) at 70 eV. The
mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), and
a detector records their abundance. The resulting mass spectrum provides information about
the molecular weight and fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2-Ethyl-p-xylene.

Spectroscopic Analysis Workflow for 2-Ethyl-p-xylene
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Figure 1: A diagram illustrating the workflow for spectroscopic analysis.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for 2-Ethyl-p-xylene: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157547#spectroscopic-data-for-2-ethyl-p-xylene-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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